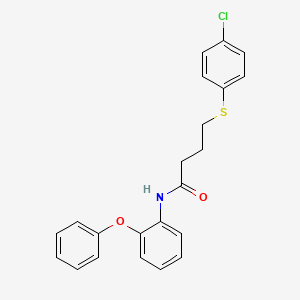

4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO2S/c23-17-12-14-19(15-13-17)27-16-6-11-22(25)24-20-9-4-5-10-21(20)26-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREOZYAFGNVUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

The thioether linkage is introduced through a nucleophilic substitution reaction between 4-chlorobenzenethiol and a 4-halobutyric acid derivative (e.g., 4-bromobutyric acid).

Procedure :

- Dissolve 4-chlorobenzenethiol (1.0 equiv) and 4-bromobutyric acid (1.1 equiv) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.0 equiv) to deprotonate the thiol and facilitate nucleophilic attack.

- Heat the mixture at 80–90°C for 12–16 hours under nitrogen.

- Acidify the reaction mixture with dilute HCl and extract with dichloromethane.

- Purify the crude product via recrystallization from diisopropyl ether.

Key Considerations :

- Excess 4-bromobutyric acid ensures complete conversion of the thiol.

- Anhydrous conditions prevent oxidation of the thiol to disulfide.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure places it within a broader class of butanamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Thioether vs. In contrast, sulfonamide groups (e.g., 4-[methyl-(4-methylphenyl)sulfonylamino]-...butanamide ) are more polar, affecting solubility and receptor interactions.

Chlorophenyl Substituents :

- The para-chlorophenyl group is common in agrochemicals (e.g., N-(4-chlorophenyl)-2-...acetamide ) and pharmaceuticals. Its electron-withdrawing nature may enhance binding to biological targets.

Phenoxy vs. Bulky Alkylphenoxy Groups: The 2-phenoxyphenyl group in the target compound is less sterically hindered than the tert-pentylphenoxy group in 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-...butanamide , suggesting better bioavailability.

Amide Backbone Variations: The butanamide chain in the target compound and 4-Methoxybutyrylfentanyl provides conformational flexibility, but divergent substituents (e.g., piperidinyl vs. phenoxyphenyl) lead to entirely different applications (opioid vs. hypothesized agrochemical).

Heterocyclic Influences: Compounds like 4-chloro-N-(3-cyano-...butanamide (benzothiophen) and N-(4-chlorophenyl)-2-...acetamide (pyridine) demonstrate that heterocyclic rings with sulfur or nitrogen can enhance bioactivity, though specific effects depend on electronic and steric factors.

Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thioether linkage and an amide functional group, which may influence its interactions with biological targets. The molecular formula is C18H18ClNOS, and it has a molecular weight of approximately 335.85 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : Investigations into its anticancer potential have revealed that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of key signaling pathways.

The mechanism by which this compound exerts its biological effects is believed to involve the following:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.

- Signal Transduction Pathways : It could modulate pathways such as NF-kB and MAPK, leading to increased apoptosis in cancer cells.

Data Table: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Potential inhibition of key metabolic enzymes |

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of the compound, various concentrations were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential as a therapeutic agent against infections.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound using A549 lung cancer cells. Treatment with varying doses resulted in dose-dependent inhibition of cell viability and activation of apoptotic pathways, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

A comparison with structurally similar compounds provides context for its unique biological profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chlorophenylthioacetamide | Thioamide group | Moderate antimicrobial activity |

| 2-phenoxybenzamide | Amide group | Limited anticancer effects |

| 4-chlorophenylthiobutanamide | Similar thioether structure | Enhanced anticancer properties |

Q & A

Basic: What are the key functional groups in 4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide, and how do they influence its reactivity?

The compound features three critical functional groups:

- 4-Chlorophenylthio group : Enhances electrophilic substitution potential due to the electron-withdrawing chlorine atom and sulfur's nucleophilic susceptibility .

- Phenoxyphenyl group : Provides aromatic stacking interactions and influences solubility via hydrophobic effects .

- Butanamide backbone : Participates in hydrogen bonding and amide-specific reactions (e.g., hydrolysis under acidic/basic conditions) .

Methodological Insight : Reactivity can be assessed via nucleophilic substitution assays (e.g., using thiols) or oxidation studies (e.g., with H₂O₂) to evaluate sulfur stability .

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and amide carbonyl signals (δ ~170 ppm). 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the phenoxyphenyl region .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₂H₁₉ClN₂O₂S) and fragments (e.g., loss of phenoxy group) .

Basic: What are the standard synthetic routes for this compound?

A typical synthesis involves:

Thioether Formation : React 4-chlorothiophenol with 4-bromobutanoyl chloride in DMF under basic conditions (e.g., K₂CO₃) to form 4-((4-chlorophenyl)thio)butanoyl chloride .

Amide Coupling : React the intermediate with 2-phenoxyaniline using coupling agents like EDC/HOBt in dichloromethane .

Critical Controls : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in thioether formation .

- Temperature Control : Maintain 0–5°C during amide coupling to reduce side reactions (e.g., oxidation of sulfur) .

- Catalyst Screening : Test Pd-based catalysts for potential C-S cross-coupling improvements .

Data Contradiction Tip : If yields vary between batches, analyze starting material purity via HPLC and adjust stoichiometry of 2-phenoxyaniline (1.2 equivalents recommended) .

Advanced: How to resolve contradictions in NMR data for structural isomers?

- 2D NMR Analysis : Use NOESY to differentiate between ortho/para substitution patterns on the phenoxyphenyl group .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate regiochemistry .

Case Study : If a signal at δ 7.3 ppm is ambiguous, synthesize a deuterated analog or use HSQC to assign protons directly bonded to carbons .

Advanced: What experimental designs are suitable for studying target-specific interactions (e.g., enzyme inhibition)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

- Molecular Docking : Use AutoDock Vina to predict binding modes, guided by X-ray crystallography data of analogous sulfonamide-enzyme complexes .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours, analyzing degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C indicates suitability for high-temperature reactions) .

Contradiction Alert : If instability is observed at pH < 4, consider adding stabilizers (e.g., antioxidants like BHT) or modifying the amide group .

Advanced: How to design derivatives to improve aqueous solubility without compromising bioactivity?

- Structural Modifications :

- Prodrug Approach : Synthesize phosphate esters of the amide group, which hydrolyze in vivo .

Validation : Measure logP values (e.g., shake-flask method) and compare with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.